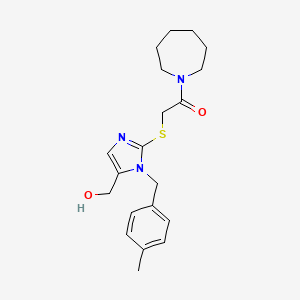![molecular formula C22H15F3N4O2 B2787392 N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 1005304-37-9](/img/structure/B2787392.png)
N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide: is a synthetically derived compound known for its intriguing structure and potential applications in various fields of scientific research. Its complex molecular makeup, combining pyrido[2,3-d]pyrimidine and benzamide moieties, has garnered interest in the realms of chemistry, biology, and medicinal research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide, chemists typically follow multi-step synthetic routes. One common approach involves:
Formation of the Pyrido[2,3-d]pyrimidine Core:
Starting with appropriate substituted pyridines and reacting them under specific conditions to form the pyrido[2,3-d]pyrimidine core.
Typical reagents include nitriles or amidines in the presence of catalysts like Lewis acids.
Substitution Reactions:
Substituting the core with a 2-methyl group using methylating agents.
Oxidation Reactions:
Introducing oxo functionalities through controlled oxidation reactions with oxidizing agents like potassium permanganate or chromium trioxide.
Coupling with Benzamide:
Using coupling agents such as carbodiimides to link the core to a trifluoromethyl benzamide group, yielding the final compound.
Industrial Production Methods
For large-scale production, industrial chemists optimize these steps to improve yield and reduce costs. Key techniques include:
Continuous flow reactors to enhance reaction efficiency.
Use of green chemistry principles to minimize environmental impact, like replacing hazardous solvents with environmentally friendly alternatives.
Automation and process control systems to maintain consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: Reaction with strong oxidizing agents like H₂O₂, often leading to further functional group modifications.
Reduction: Reduction processes using agents like sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution on the benzamide ring, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
The major products from these reactions depend on the specific conditions but often include modified benzamide derivatives and functionalized pyrido[2,3-d]pyrimidine cores.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysts: Used as a base for creating novel catalysts in organic synthesis.
Molecular Probes: As a molecular probe for studying complex chemical environments.
Biology and Medicine
Anticancer Research: Investigated for its potential anticancer properties due to its structural resemblance to certain pharmacophores.
Enzyme Inhibition: Studied as an inhibitor for various enzymes, potentially leading to new therapeutic agents.
Industry
Material Science: Examined for its properties in forming novel materials with unique electronic or photonic properties.
Pharmaceutical Intermediates: Used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Wirkmechanismus
The mechanism of action often involves:
Targeting Specific Enzymes: Binding to enzyme active sites and inhibiting their activity.
Molecular Pathways: Interacting with cellular signaling pathways to modulate biological responses.
Interaction with DNA/RNA: Binding to genetic material, potentially affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds with similar structures include:
Pyrido[2,3-d]pyrimidines: Variants with different substituents on the core ring.
Trifluoromethyl Benzamides: Compounds having trifluoromethyl groups on the benzamide moiety.
Uniqueness
The unique combination of pyrido[2,3-d]pyrimidine and trifluoromethyl benzamide in N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide provides distinct electronic and steric properties, offering advantages in binding affinity and specificity in biochemical applications.
And there you have it—your comprehensive dive into the world of this fascinating compound. Science is all about pushing boundaries and exploring the unknown, isn't it?
Eigenschaften
IUPAC Name |
N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O2/c1-13-27-19-18(6-3-11-26-19)21(31)29(13)17-9-7-16(8-10-17)28-20(30)14-4-2-5-15(12-14)22(23,24)25/h2-12H,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKABWVTRTYXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzofuran-2-carboxamide](/img/structure/B2787309.png)
![N-(2,5-DIMETHOXYPHENYL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE](/img/structure/B2787311.png)

![2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2787313.png)
![N-(4-bromo-2-methylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2787314.png)
![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2787315.png)




![4-chloro-3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2787327.png)
![N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2787328.png)

![N-{2-[(2-carbamoylethyl)carbamoyl]phenyl}-6-chloropyridine-2-carboxamide](/img/structure/B2787332.png)
